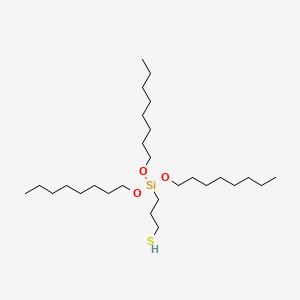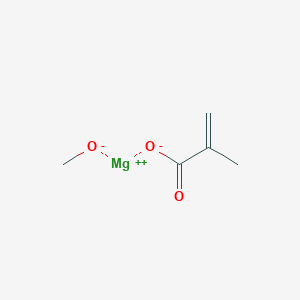
(Methacrylato-O)methoxymagnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methacrylato-O)methoxymagnesium is an organometallic compound that features a magnesium center coordinated to a methacrylate ligand and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to prepare (Methacrylato-O)methoxymagnesium involves the reaction of methacrylic acid with magnesium bromide, followed by an exchange reaction with methoxymagnesium bromide . This process typically requires an inert atmosphere to prevent unwanted side reactions and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(Methacrylato-O)methoxymagnesium can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The methacrylate ligand can participate in polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, alcohols, and amines. These reactions are typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, polymerization reactions can yield polymethacrylate materials, while substitution reactions can produce various organomagnesium compounds.
Scientific Research Applications
Chemistry
In chemistry, (Methacrylato-O)methoxymagnesium is used as a precursor for the synthesis of functional polymers. These polymers have applications in coatings, adhesives, and as modifiers for other polymer systems .
Biology and Medicine
In biology and medicine, the compound’s derivatives are explored for their potential use in drug delivery systems and as components in biomedical devices. The ability to tailor the properties of the resulting polymers makes them suitable for various medical applications .
Industry
Industrially, this compound is used in the production of high-performance materials, such as impact-resistant plastics and optical materials. Its role in the synthesis of polymethacrylate materials is particularly significant due to the desirable properties of these polymers .
Mechanism of Action
The mechanism by which (Methacrylato-O)methoxymagnesium exerts its effects involves the coordination of the magnesium center to the methacrylate ligand and the methoxy group. This coordination facilitates various chemical reactions, including polymerization and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Methacrylato-O)methoxymagnesium include other organomagnesium compounds, such as:
- Methoxymagnesium bromide
- Methacryloylmagnesium bromide
- Methacryloylmagnesium chloride
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a methacrylate ligand and a methoxy group. This combination imparts specific reactivity and properties that are advantageous for certain applications, such as the synthesis of functional polymers and high-performance materials .
Properties
CAS No. |
94275-89-5 |
|---|---|
Molecular Formula |
C5H8MgO3 |
Molecular Weight |
140.42 g/mol |
IUPAC Name |
magnesium;methanolate;2-methylprop-2-enoate |
InChI |
InChI=1S/C4H6O2.CH3O.Mg/c1-3(2)4(5)6;1-2;/h1H2,2H3,(H,5,6);1H3;/q;-1;+2/p-1 |
InChI Key |
ZKPBMZLMBUGJRR-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)[O-].C[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


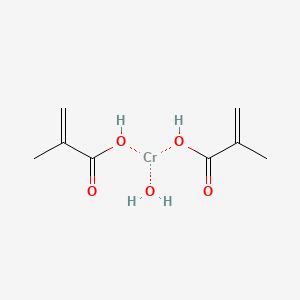
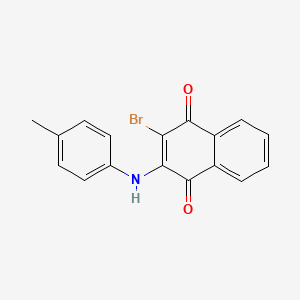
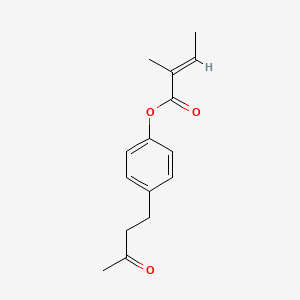
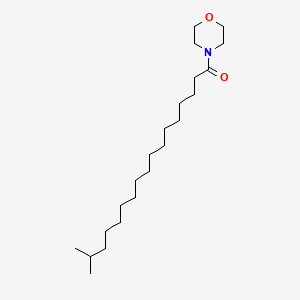
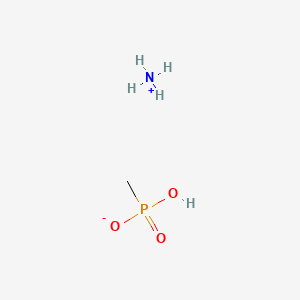
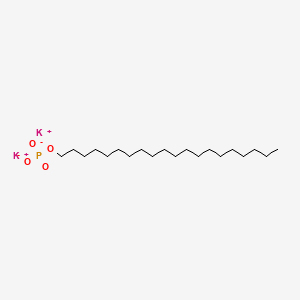
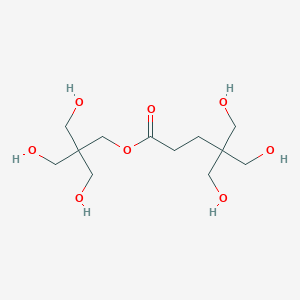
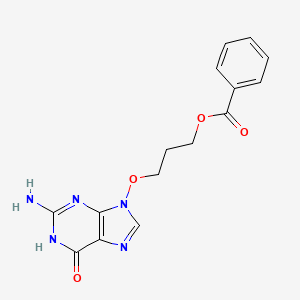
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)
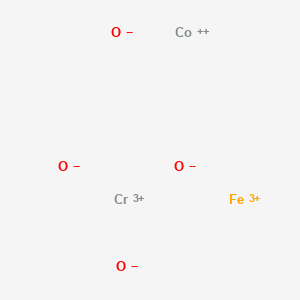
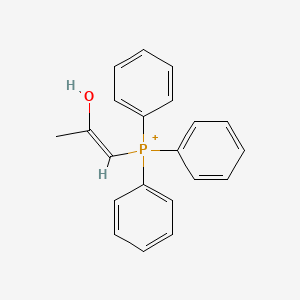
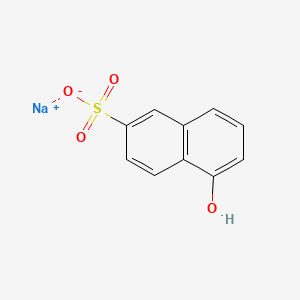
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
